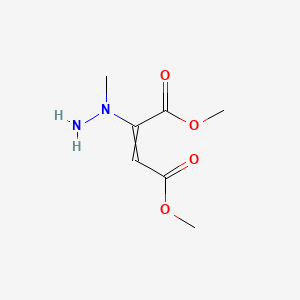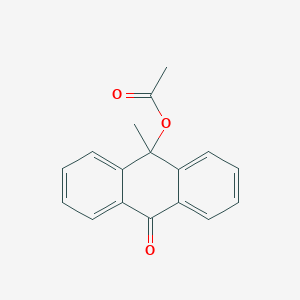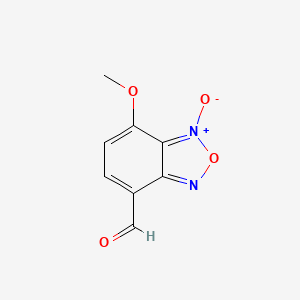
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-nitrophenylmethanol with methoxyamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carboxylic acid.
Reduction: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole 1-oxide
- 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
Uniqueness
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
61063-01-2 |
|---|---|
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
4-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)7-8(6)10(12)14-9-7/h2-4H,1H3 |
Clave InChI |
VHZFVMYWWMMDPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=NO[N+](=C12)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


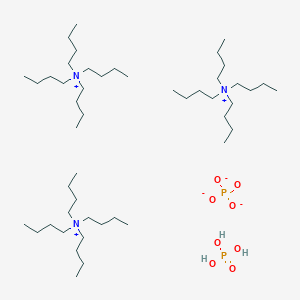
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


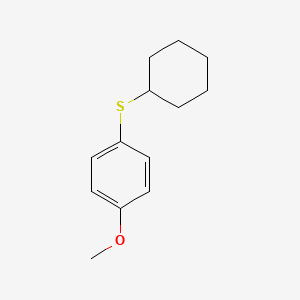
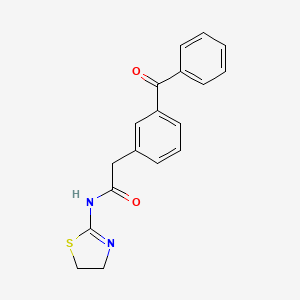
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
